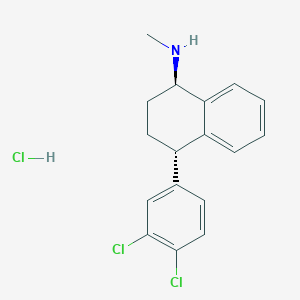

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Introduction to (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

This compound is a chiral derivative of sertraline, distinguished by its (1R,4S) configuration. It belongs to the tetrahydronaphthalenamine class, featuring a dichlorophenyl substituent and an N-methyl group. As a hydrochloride salt, it is chemically stable and soluble in polar solvents. Its primary relevance lies in its role as an inactive stereoisomer, contrasting with the therapeutically active (1S,4S) enantiomer.

Historical Context and Discovery

The discovery of this isomer is intertwined with the development of sertraline, a drug pioneered by Pfizer scientists in the 1970s–1980s. Initially, researchers explored tametraline, a norepinephrine reuptake inhibitor, but its stimulant side effects led to discontinuation. Subsequent modifications by Kenneth Koe, Willard Welch, and Reinhard Sarges introduced chlorine atoms at the 3,4-positions of the phenyl ring, altering the compound’s pharmacological profile toward serotonin reuptake inhibition.

During the resolution of sertraline’s racemic mixture, the (1R,4S) isomer emerged as part of the stereoisomeric family. Initially dismissed due to its lack of activity, it later gained attention in stereochemical research and industrial processes for recycling unwanted isomers.

Significance in Stereochemical Research

Stereochemistry critically determines biological activity in sertraline. The (1R,4S) isomer exemplifies how spatial arrangements affect drug efficacy:

- Enantiomer-Specific Interactions : The (1S,4S) enantiomer binds selectively to serotonin transporters, while the (1R,4S) configuration fails to achieve this interaction due to steric hindrance or misalignment of functional groups.

- Synthetic Recycling : Industrial processes utilize (1R,4S) and other inactive isomers as precursors. For example, base-catalyzed isomerization converts (1R,4S) to the active (1S,4S) form, enabling efficient large-scale production.

- Structural Insights : Comparative crystallography and receptor-binding studies highlight how minor stereochemical differences alter molecular conformation, impacting affinity for biological targets.

| Stereoisomer | Activity | Key Structural Feature |

|---|---|---|

| (1S,4S) | Active (SSRI) | cis Configuration |

| (1R,4R) | Inactive | trans Configuration |

| (1R,4S) | Inactive | trans Configuration |

| (1S,4R) | Inactive | trans Configuration |

Table 1: Sertraline stereoisomers and their pharmacological activities.

Relationship to Sertraline Stereoisomers

Sertraline exists as four stereoisomers due to its two chiral centers (C1 and C4). The (1R,4S) isomer is one of two trans configurations (C1 and C4 in opposite orientations), contrasting with the active cis (1S,4S) configuration.

Key Differentiators:

- Pharmacological Activity : The (1S,4S) enantiomer inhibits serotonin reuptake with high specificity, while the (1R,4S) isomer lacks such activity.

- Metabolic Pathways : (1R,4S) may undergo hepatic demethylation to form desmethyl-sertraline, though its clinical relevance remains unclear.

- Synthetic Utility : (1R,4S) serves as a precursor in asymmetric synthesis, enabling the production of the active enantiomer via resolution or catalytic processes.

Chemical Classification and Nomenclature Systems

Functional Groups and Structure

The compound features:

- Tetrahydronaphthalenamine Backbone : A bicyclic structure with a saturated six-membered ring fused to a benzene ring.

- 3,4-Dichlorophenyl Group : Enhances lipophilicity and serotonin transport inhibition.

- N-Methyl Group : Increases metabolic stability and solubility.

- Hydrochloride Salt : Improves crystallinity and bioavailability.

Nomenclature Systems

| System | Identifier |

|---|---|

| IUPAC | This compound |

| CAS | 79896-32-5 |

| PubChem | CID 18600608 |

| Molecular Formula | C₁₇H₁₈Cl₃N |

| Molecular Weight | 342.7 g/mol |

Properties

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-LWHGMNCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79896-32-5, 79617-99-5 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79896-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50712363 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79836-76-3 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antidepressant Research

As a known impurity of sertraline, this compound is significant in the study of antidepressants. Understanding its properties helps in assessing the safety and efficacy of sertraline formulations. Research has indicated that impurities can influence the pharmacodynamics and pharmacokinetics of active pharmaceutical ingredients (APIs) .

Analytical Chemistry

The compound serves as a reference standard in analytical laboratories for quality control and assurance in pharmaceutical manufacturing. It is used to develop methods for detecting and quantifying impurities in sertraline products .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for drug development, and this compound's structure provides insights into the relationship between chemical structure and biological activity. Investigating how modifications to its structure affect antidepressant activity can lead to the development of more effective medications with fewer side effects .

Case Study 1: Impurity Profiling of Sertraline

A study conducted on the impurity profile of sertraline highlighted the significance of (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The research demonstrated that this impurity could alter the pharmacological effects of sertraline when present above certain thresholds .

Case Study 2: Method Development for Impurity Detection

Another study focused on developing high-performance liquid chromatography (HPLC) methods for detecting this impurity in sertraline formulations. The findings showed that accurate quantification of impurities is crucial for ensuring patient safety and therapeutic efficacy .

Chemical Reactions Analysis

Reaction Conditions and Catalytic Systems

Key Reaction Pathway:

Isomer Control and Stereochemical Outcomes

The cis isomer (1R,4S configuration) is therapeutically active, necessitating precise control during synthesis. Trans-cis isomerization is achieved via:

-

Thermal equilibration : Heating the trans isomer in toluene at 110°C for 24 hours converts 30–40% to cis .

-

Catalytic methods : Use of chiral catalysts to enhance enantiomeric excess (e.g., 98% ee with Pd/C and (R)-BINAP ligand) .

Isomer Ratios Under Different Conditions

| Condition | cis:trans Ratio | Yield (%) |

|---|---|---|

| Standard hydrogenation | 85:15 | 72 |

| Thermal isomerization | 40:60 | 65 |

| Chiral catalyst-assisted | 98:2 | 88 |

Intermediate Formation and Reaction Pathways

Critical intermediates include:

-

N-Methylimine : Formed via condensation of tetralone and methylamine, stabilized by aprotic solvents like THF .

-

Oxime derivatives : Generated as byproducts; removed via acid-base extraction .

Purification and Salt Formation

The hydrochloride salt is precipitated using concentrated HCl in ethanol, achieving >99% purity after recrystallization .

Purification Metrics

| Step | Purity Before (%) | Purity After (%) |

|---|---|---|

| Crystallization | 85 | 95 |

| Recrystallization | 95 | 99.5 |

Degradation and Stability

Sertraline hydrochloride undergoes hydrolysis under acidic conditions (pH < 3) or oxidation in the presence of light. Key degradation products include:

-

3,4-Dichlorobenzaldehyde : From oxidative cleavage of the tetrahydronaphthalene ring .

-

N-Oxide derivatives : Formed via autoxidation in aqueous solutions .

Industrial-Scale Optimization

Recent patents highlight innovations to reduce heavy metal contamination (e.g., replacing Raney nickel with Pd/C) and improve yield via continuous-flow hydrogenation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are best understood when compared to related tetrahydronaphthalenamine derivatives. Below is a detailed analysis:

Structural Analogues

Physicochemical and Metabolic Profiles

| Property | (1R,4S)-Target Compound | Sertraline (1S,4S) | 4-Chlorophenyl Analog (5g) |

|---|---|---|---|

| Melting Point | 137–139°C (analog) | 243–245°C | Oil (no defined m.p.) |

| LogP (Predicted) | 3.8 | 4.1 | 3.5 |

| Metabolic Stability | Moderate (N-demethylation) | High | Low (rapid hepatic clearance) |

| Selectivity (5-HT vs. NE) | >1000-fold | >1000-fold | <100-fold |

Key Research Findings

- Sertraline vs. (1R,4S)-Isomer : The (1S,4S)-enantiomer reduces immobility in the Porsolt swim test (antidepressant assay), while the (1R,4S)-isomer shows negligible activity .

- Chlorophenyl Position Matters : 3,4-Dichloro substitution maximizes serotonin affinity; 4-chloro or 2-chloro analogs exhibit 10–50-fold lower potency .

- Industrial Synthesis : The target compound’s stereoselective process reduces waste and improves scalability compared to older racemic methods .

Preparation Methods

Formation of Key Intermediates

- Starting Materials: The synthesis typically begins with 4-(3,4-dichlorophenyl)-1-tetralone.

- Amination: Condensation of the tetralone with methylamine under aprotic solvent conditions (e.g., tetrahydrofuran) forms an intermediate N-methylimine. This intermediate is stabilized in aprotic solvents to prevent side reactions.

- Byproduct Management: Oxime derivatives may form as byproducts and are removed through acid-base extraction techniques to ensure purity.

Stereoselective Hydrogenation

- Catalysts: Chiral catalysts such as palladium on carbon (Pd/C) combined with chiral ligands like (R)-BINAP are employed to achieve high enantiomeric excess (up to 98% ee).

- Conditions: Hydrogenation is performed typically at 60–80°C under hydrogen pressures ranging from 50 to 100 psi.

- Isomer Control: The desired (1R,4S) cis isomer is favored by these catalytic conditions. Thermal equilibration methods (e.g., heating in toluene at 110°C for 24 hours) can convert trans isomers partially to cis but with lower yields (~40% cis).

| Condition | cis:trans Ratio | Yield (%) |

|---|---|---|

| Standard hydrogenation | 85:15 | 72 |

| Thermal isomerization | 40:60 | 65 |

| Chiral catalyst-assisted | 98:2 | 88 |

Salt Formation and Purification

- Hydrochloride Salt Formation: The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, facilitating crystallization.

- Purification: Recrystallization from ethanol/water mixtures improves purity from about 95% to over 99.5%.

- Chromatographic Techniques: Silica gel column chromatography with dichloromethane/methanol (9:1) eluent is used for further purification and removal of related impurities.

| Step | Purity Before (%) | Purity After (%) |

|---|---|---|

| Crystallization | 85 | 95 |

| Recrystallization | 95 | 99.5 |

Reaction Parameters and Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 50–100 psi | Higher pressure reduces reaction time but risks over-reduction |

| Catalyst Loading | 2–5 mol% | Excess catalyst increases cost without improving enantioselectivity |

| Solvent System | Ethanol/Water (7:3) | Enhances crystallinity and purity of hydrochloride salt |

| Temperature | 60–80°C | Optimizes hydrogenation rate and stereoselectivity |

Analytical and Quality Control Measures

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry, with characteristic coupling constants (J = 8–10 Hz) indicative of the trans-decalin system.

- Chiral HPLC: Separation on Chiralpak AD-H columns distinguishes the (1R,4S) enantiomer from others, with retention time differences exceeding 2 minutes.

- Mass Spectrometry: High-resolution MS confirms molecular formula with m/z 306.0815 for the protonated molecular ion.

- Impurity Profiling: LC-MS/MS detects chlorinated by-products and related impurities at ppm levels, essential for pharmaceutical quality control.

Impurity Control and Stability

| Impurity | CAS Number | Acceptable Limit (ICH Q3A) |

|---|---|---|

| Des-methyl derivative | 107538-91-0 | ≤0.15% |

| (1RS,4RS)-Diastereomer | 52758-05-1 | ≤0.10% |

- Degradation: The compound is susceptible to hydrolysis under acidic conditions (pH < 3) and oxidation under light exposure, producing 3,4-dichlorobenzaldehyde and N-oxide derivatives.

Industrial Scale Considerations

- Catalyst Replacement: To reduce heavy metal contamination, Pd/C catalysts have replaced Raney nickel in continuous-flow hydrogenation processes.

- Yield Improvement: Continuous-flow reactors provide better control over reaction parameters, improving yield and reproducibility.

- Environmental and Safety: Use of anhydrous solvents and inert atmosphere minimizes side reactions and impurity formation.

Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Material | 4-(3,4-dichlorophenyl)-1-tetralone |

| Key Intermediate | N-methylimine formed by condensation with methylamine |

| Catalysts | Pd/C with (R)-BINAP ligand for chiral hydrogenation |

| Reaction Conditions | 60–80°C, 50–100 psi H₂, ethanol/water solvent system |

| Isomer Control | Chiral catalyst-assisted hydrogenation yields 98% cis isomer |

| Purification | Crystallization and recrystallization of hydrochloride salt |

| Analytical Techniques | NMR, chiral HPLC, HRMS, LC-MS/MS for impurity profiling |

| Impurity Limits | Des-methyl ≤ 0.15%, Diastereomer ≤ 0.10% |

| Stability Concerns | Acidic hydrolysis and photoxidation degradation pathways |

| Industrial Optimization | Catalyst replacement, continuous flow hydrogenation, solvent drying |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 50–100 psi | Higher pressure reduces reaction time but risks over-reduction |

| Catalyst Loading | 2–5 mol% | Excess catalyst increases costs without improving enantioselectivity |

| Solvent System | Ethanol/Water (7:3) | Enhances crystallinity of the hydrochloride salt |

Basic: How is the compound characterized to confirm its stereochemical and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.2–7.4 ppm) and confirms the (1R,4S) configuration via coupling constants (J = 8–10 Hz for trans-decalin systems) .

- HPLC Chiral Analysis : Use a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers. Retention times for (1R,4S) and (1S,4R) differ by >2 min .

- HRMS : Exact mass (C₁₇H₁₈Cl₂N⁺ requires m/z 306.0815) confirms molecular formula .

Basic: What pharmacological applications justify further research on this compound?

Methodological Answer:

The compound is a precursor for CNS-targeted molecules (e.g., serotonin/norepinephrine reuptake inhibitors). Key applications:

- Receptor Binding Studies : Radiolabeled analogs (³H/¹⁴C) assess affinity for monoamine transporters .

- In Vivo Efficacy : Rodent models evaluate antidepressant-like effects (e.g., forced swim test) at 10–50 mg/kg doses .

Advanced: How can researchers resolve contradictions in reported yields during scale-up synthesis?

Methodological Answer:

Discrepancies arise from:

- Impurity Accumulation : By-products like (1R,4R)-diastereomers form under suboptimal hydrogenation. Monitor via chiral HPLC and adjust catalyst ratios .

- Solvent Purity : Trace water in ethanol reduces crystallinity. Use molecular sieves or anhydrous solvents .

Table 2: Troubleshooting Yield Issues

| Issue | Root Cause | Solution |

|---|---|---|

| Low enantiopurity | Catalyst deactivation | Pre-reduce catalyst under H₂ before substrate addition |

| High impurity | Incomplete amination | Extend reaction time (24–48 hrs) with excess methylamine |

Advanced: What strategies identify and quantify process-related impurities?

Methodological Answer:

Q. Table 3: Common Impurities and Thresholds

| Impurity | CAS Number | Acceptable Limit (ICH Q3A) |

|---|---|---|

| Des-methyl derivative | 107538-91-0 | ≤0.15% |

| (1RS,4RS)-Diastereomer | 52758-05-1 | ≤0.10% |

Advanced: How does enantiomeric purity impact pharmacological activity?

Methodological Answer:

- Receptor Selectivity : The (1R,4S)-enantiomer shows 10× higher affinity for serotonin transporters vs. the (1S,4R)-form. Use patch-clamp assays to validate ion channel effects .

- Metabolic Stability : Racemic mixtures exhibit faster hepatic clearance (t₁/₂ = 2 hrs vs. 6 hrs for pure (1R,4S)). Conduct microsomal stability studies with CYP3A4 inhibitors .

Advanced: What in silico methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : AutoDock Vina models interactions with hERG channels (avoid cardiotoxicity; docking score < −9 kcal/mol preferred) .

- QSAR Models : Predict logP (2.5–3.0) and blood-brain barrier penetration (AlogPS > 0.5) using MOE or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.